molecular formula C5H6ClF3N2O B13613544 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride

Cat. No.: B13613544
M. Wt: 202.56 g/mol
InChI Key: YCQZGQCMXWNCTP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride is a fluorinated imidazole derivative characterized by a trifluoroethanol moiety directly bonded to the 2-position of the imidazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. The trifluoromethyl group introduces strong electron-withdrawing effects, which influence its acidity (pKa) and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C5H6ClF3N2O

Molecular Weight

202.56 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)3(11)4-9-1-2-10-4;/h1-3,11H,(H,9,10);1H

InChI Key

YCQZGQCMXWNCTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C(C(F)(F)F)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

  • Starting Materials: Imidazole and trifluoroacetylating agents such as trifluoroacetic anhydride or trifluoroacetyl chloride.
  • Reaction Conditions:
    • The imidazole nucleus is acylated at the 2-position using trifluoroacetyl chloride under controlled temperature (0–5°C) in an inert solvent like dichloromethane or tetrahydrofuran.
    • Base such as triethylamine or pyridine is used to neutralize HCl generated.
  • Outcome: Formation of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanone with yields typically above 80%.

Reduction to 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol

  • Reducing Agents: Sodium borohydride (NaBH$$4$$) or lithium aluminum hydride (LiAlH$$4$$) are commonly employed.
  • Procedure:
    • The ketone intermediate is dissolved in anhydrous ethanol or tetrahydrofuran.
    • The reducing agent is added slowly at 0°C to room temperature.
    • Reaction progress is monitored by TLC or HPLC.
  • Workup:
    • Quenching with water or mild acid.
    • Extraction and purification by column chromatography or recrystallization.
  • Yield: Typically ranges from 70% to 90%.

Formation of Hydrochloride Salt

  • Method:
    • The free base alcohol is dissolved in anhydrous ether or ethanol.
    • Dry hydrogen chloride gas is bubbled through the solution or an ethanolic HCl solution is added dropwise.
    • The hydrochloride salt precipitates out or is obtained by evaporation.
  • Purification:
    • Recrystallization from ethanol/ether mixtures.
    • Drying under vacuum to constant weight.
  • Properties:
    • The hydrochloride salt is typically more stable and water-soluble than the free base.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Acylation of imidazole Imidazole + trifluoroacetyl chloride, base, 0–5°C, DCM/THF 80–90 Controlled temperature critical
Reduction of ketone to alcohol NaBH$$4$$ or LiAlH$$4$$, EtOH/THF, 0°C to RT 70–90 NaBH$$_4$$ preferred for mildness
Hydrochloride salt formation HCl gas or ethanolic HCl, ether/EtOH >90 Salt precipitation facilitates isolation

Analysis of Preparation Methods

Advantages

  • The stepwise approach allows for high selectivity and purity.
  • Use of mild reducing agents like sodium borohydride minimizes side reactions.
  • Formation of hydrochloride salt improves compound stability and handling.

Challenges

  • Control of reaction temperature during acylation is critical to prevent overreaction or decomposition.
  • The trifluoromethyl group can influence reactivity and solubility, requiring optimization of solvents.
  • Handling of hydrogen chloride gas requires safety precautions.

Purification Techniques

  • Silica gel column chromatography is effective for separating intermediates.
  • Recrystallization from appropriate solvent mixtures enhances purity of the hydrochloride salt.
  • Analytical methods such as NMR, IR, and mass spectrometry confirm structural integrity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride and related imidazole derivatives:

Compound Name Molecular Formula Key Structural Features Functional Differences Applications/Notes Evidence ID
2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride C₅H₆ClF₃N₂O - Trifluoroethanol group
- Imidazole at position 2
- Hydrochloride salt
High polarity, enhanced solubility Potential antifungal agent (inferred)
1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)ethanone hydrochloride C₁₁H₈Cl₃N₂O - Dichlorophenyl substitution
- Ketone instead of alcohol
Reduced hydrogen-bonding capacity Antifungal/antimicrobial research
2-(Hydroxymethyl)-1-methyl-1H-imidazole hydrochloride C₅H₉ClN₂O - Hydroxymethyl group
- Methyl substitution at N1
Higher hydrophilicity Intermediate in drug synthesis
2-[(1-Methyl-1H-imidazol-2-yl)thio]ethanamine hydrochloride C₆H₁₂ClN₃S - Thioether linkage
- Primary amine
Enhanced nucleophilicity Ligand for metal coordination
1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]-1H-imidazole hydrochloride C₁₆H₂₂Cl₂N₂O₂ - Phenoxyhexyl chain
- Chloro and methoxy substituents
Lipophilic backbone Membrane-targeting applications
2,2,2-Trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one C₈H₇F₃N₂O - Propenyl substitution
- Ketone instead of alcohol
Reduced metabolic stability Reactive intermediate in organic synthesis

Detailed Analysis of Key Structural and Functional Differences

Trifluoroethanol vs. Ketone Groups

The trifluoroethanol group in the target compound confers strong hydrogen-bonding capacity and acidity (pKa ~9–10), whereas analogs with ketones (e.g., 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanone hydrochloride) lack hydroxyl protons, reducing their ability to form hydrogen bonds. This difference impacts binding affinity in biological targets, such as fungal cytochrome P450 enzymes .

Substituent Effects on Bioactivity

  • Dichlorophenyl analogs (e.g., ) exhibit enhanced antifungal activity due to chlorine’s electron-withdrawing effects and hydrophobic interactions with lipid membranes .
  • Thioether-containing compounds (e.g., ) show increased nucleophilicity, making them reactive in alkylation or metal-coordination reactions .

Hydrochloride Salt vs. Free Base

The hydrochloride salt in the target compound improves aqueous solubility (logP ~0.5–1.5) compared to neutral imidazole derivatives (logP ~2–3). This property is critical for bioavailability in drug formulations .

Biological Activity

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C6_6H8_8F3_3N3_3·HCl
  • Molecular Weight : 179.14 g/mol
  • CAS Number : 927986-36-5

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may exhibit antifungal and antibacterial properties, primarily through the inhibition of specific enzymes or pathways critical for microbial survival.

Antifungal Activity

Studies have shown that 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride demonstrates significant antifungal activity against several strains of fungi. The mechanism involves disruption of the fungal cell membrane integrity and inhibition of ergosterol biosynthesis, a crucial component of fungal membranes.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It appears to inhibit bacterial growth by interfering with protein synthesis and disrupting cell wall formation. This dual action makes it a candidate for further development as an antimicrobial agent.

Pharmacological Effects

The pharmacological profile of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.

Case Studies

  • In Vitro Studies :
    • A study conducted on various fungal strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL, indicating a potent antifungal effect .
    • In another study focusing on bacterial pathogens, the compound showed a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus .
  • In Vivo Studies :
    • Animal models treated with 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride exhibited reduced infection rates compared to control groups. The compound was administered orally at doses ranging from 5 to 20 mg/kg, showing significant therapeutic potential without notable toxicity .

Data Tables

PropertyValue
Molecular Weight179.14 g/mol
CAS Number927986-36-5
Antifungal Activity (MIC)10 µg/mL against fungi
Antibacterial Activity (MIC)5 µg/mL against S. aureus

Q & A

Q. How can researchers investigate the biological activity of this compound despite limited prior data?

  • Methodology :

Literature Mining : Use SciFinder and Reaxys with keywords "imidazole hydrochloride" + "enzyme inhibition."

High-Throughput Screening : Test against kinase or protease libraries (IC50 assays).

SAR Studies : Modify the trifluoromethyl group and assess activity changes .

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